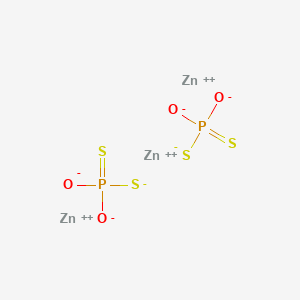

Zinc dithiophosphate

Vue d'ensemble

Description

Zinc dithiophosphate (ZnDTP) is a widely used lubricant additive in the automotive industry. It has been extensively studied due to its excellent anti-wear and anti-oxidation properties.

Applications De Recherche Scientifique

Antiwear Mechanisms

Zinc dithiophosphate (ZDDP) plays a crucial role in antiwear mechanisms, especially in motor oils. Martin (1999) and Martin et al. (2013) discuss ZDDP's ability to form protective tribofilms on metal surfaces, reducing wear in lubricated systems like engines. These films are formed through tribochemical reactions between zinc polyphosphate and metal oxides, adapting to different conditions to protect against abrasive wear. The presence of zinc metaphosphate and metal sulphides embedded in a phosphate matrix is also noted, contributing to the antiwear action of ZDDP (Martin, 1999); (Martin et al., 2013).

Tribological Performance

Studies by Özkan and Yaşa (2020) and Jiang et al. (1996) highlight ZDDP's role in improving tribological performance. ZDDP enhances the antiwear properties of lubricants by reacting with abrasive particles under pressure and shear. Özkan and Yaşa (2020) also found that combining ZnSO4 with MoS2 in base oil mimics ZDDP's friction characteristics, offering an alternative to ZDDP's use in lubricants (Özkan & Yaşa, 2020); (Jiang et al., 1996).

Antioxidant Action

The research by Burn (1966) explores the antioxidant properties of ZDDP. It acts as a chain-breaking agent, inhibiting the oxidation of various organic substances, thus playing a significant role in preventing oxidative wear in lubricated systems (Burn, 1966).

Electrical Contact Resistance

Yamaguchi et al. (1997) conducted studies on the electrical contact resistance (ECR) of ZDDP films on iron oxide surfaces. They aimed to understand the interaction of ZDDP with ferrous tribocouples in lubricating oils. This work contributes to our understanding of how ZDDP interacts with metal surfaces under different conditions (Yamaguchi, Ryason, & Hansen, 1997).

Surface Chemistry and Wear Reduction

ZDDP's role in surface chemistry and wear reduction has been explored through various techniques. Studies by Soltanahmadi et al. (2017) and Yamaguchi and Ryason (1993, 1996) employed techniques like Transmission Electron Microscopy (TEM) and Inelastic Electron Tunneling Spectroscopy (IETS) to analyze the composition and behavior of ZDDP on metal surfaces. These studies contribute to a deeper understanding of the molecular composition of antiwear films produced by ZDDP and their effectiveness in reducing engine wear (Soltanahmadi et al., 2017); (Yamaguchi & Ryason, 1993, 1996).

Propriétés

Numéro CAS |

19210-06-1 |

|---|---|

Nom du produit |

Zinc dithiophosphate |

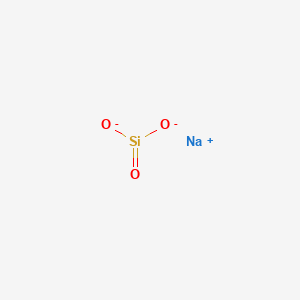

Formule moléculaire |

O4P2S4Zn3 |

Poids moléculaire |

450.4 g/mol |

Nom IUPAC |

trizinc;dioxido-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2H3O2PS2.3Zn/c2*1-3(2,4)5;;;/h2*(H3,1,2,4,5);;;/q;;3*+2/p-6 |

Clé InChI |

WMYJOZQKDZZHAC-UHFFFAOYSA-H |

SMILES |

[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |

SMILES canonique |

[O-]P(=S)([O-])[S-].[O-]P(=S)([O-])[S-].[Zn+2].[Zn+2].[Zn+2] |

Autres numéros CAS |

19210-06-1 |

Description physique |

Zinc dithiophosphate appears as a dark-colored viscous liquid with a mild odor. Insoluble in water and slightly less dense than water. Contact may moderately irritate skin, eyes, and mucous membranes, and cause dizziness, nausea and loss of consciousness. Used to make other chemicals and is a marine pollutant. |

Numéros CAS associés |

15834-33-0 (Parent) |

Synonymes |

dithiophosphoric acid phosphorodithioate phosphorodithioic acid phosphorodithioic acid, zinc salt phosphorodithioic acid, zinc salt (2:1) zinc dithiophosphate |

Origine du produit |

United States |

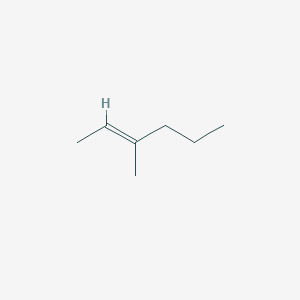

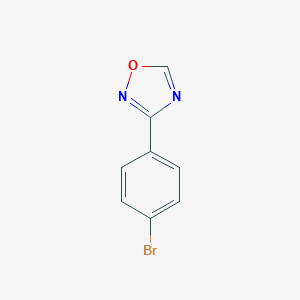

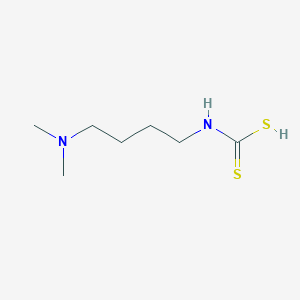

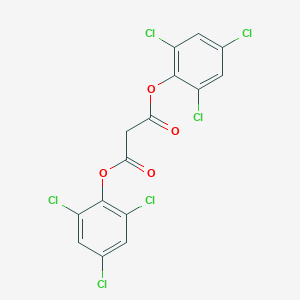

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B101134.png)